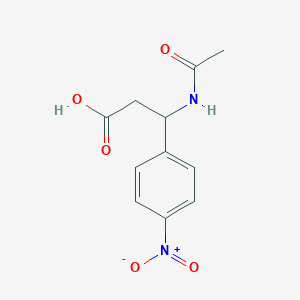

3-Acetamido-3-(4-nitrophenyl)propanoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >37.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-acetamido-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5/c1-7(14)12-10(6-11(15)16)8-2-4-9(5-3-8)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXJPNSMMOYCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386255 | |

| Record name | 3-acetamido-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658712 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

100061-23-2 | |

| Record name | 3-acetamido-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Acetamido-3-(4-nitrophenyl)propanoic Acid

This guide provides an in-depth analysis of the core physicochemical properties of 3-Acetamido-3-(4-nitrophenyl)propanoic acid. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data summary. It delves into the causality behind experimental choices and provides robust, self-validating protocols for empirical characterization, ensuring both scientific accuracy and practical applicability.

Introduction and Molecular Overview

This compound is a multifaceted organic molecule featuring a propanoic acid backbone, an acetamido group, and a para-substituted nitrophenyl ring. This unique combination of functional groups—a carboxylic acid, an amide, and a nitro aromatic system—dictates its chemical behavior, solubility, and potential for further synthetic modification or biological interaction. Understanding its fundamental physicochemical properties is a critical first step in any research or development pipeline, from assessing purity to predicting its behavior in various chemical and biological environments.

Chemical Identity and Core Properties

A precise understanding of the compound's identity is foundational. The key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 100061-23-2 | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂O₅ | [1] |

| Molecular Weight | 252.22 g/mol | [1] |

| Chemical Structure |  | (Structure based on IUPAC name) |

Note: An experimentally determined melting point for this specific compound is not widely published. The related compound, 3-(4-nitrophenyl)propanoic acid, melts at 167-170 °C[3]. The presence of the acetamido group in the target molecule will influence this value.

Solubility Profile: A Multifaceted Analysis

The solubility of a compound provides critical insights into its polarity and is fundamental for designing reaction conditions, purification strategies like recrystallization, and formulation for biological assays.[4] The structure of this compound suggests a complex solubility profile. The polar carboxylic acid, amide, and nitro groups contribute to potential aqueous solubility, while the phenyl ring introduces nonpolar character.

Expected Solubility Behavior

-

Water: Limited solubility is expected due to the nonpolar phenyl ring. However, the presence of multiple hydrogen bond donors and acceptors (carboxylic acid, amide) may allow for partial solubility.[5]

-

Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): The compound should readily dissolve in aqueous base. The carboxylic acid group (-COOH) will be deprotonated to its highly polar carboxylate salt (-COO⁻ Na⁺), rendering the molecule water-soluble.[4][5] Solubility in a weak base like sodium bicarbonate is a strong indicator of a carboxylic acid.[5]

-

Aqueous Acid (e.g., 5% HCl): The compound is expected to be insoluble in aqueous acid. The amide and nitro groups are not sufficiently basic to be protonated under these conditions.[5]

-

Organic Solvents: Solubility is likely in polar organic solvents such as ethanol, methanol, acetone, and DMSO, which can interact with the polar functional groups. It will likely be insoluble in nonpolar solvents like hexane.

Experimental Protocol: Systematic Solubility Determination

This protocol provides a systematic approach to characterizing the compound's solubility.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Solvents: Deionized water, 5% (w/v) NaOH, 5% (w/v) NaHCO₃, 5% (v/v) HCl, Methanol, Hexane.

Procedure:

-

Place approximately 25 mg of the compound into a clean, dry test tube.[5]

-

Add 0.75 mL of the first solvent (e.g., water) in small portions.

-

After each addition, shake or vortex the tube vigorously for 30 seconds.[5]

-

Observe and record whether the solid dissolves completely. A compound is generally considered "soluble" if it dissolves at a concentration of approximately 30-35 mg/mL.

-

If the compound is soluble in water, test the solution's pH with litmus paper to confirm its acidic nature.[6]

-

Repeat steps 1-4 for each solvent in a separate, clean test tube.

Causality: This systematic approach is designed as a flowchart. For instance, if a compound is insoluble in water but soluble in 5% NaOH, it strongly indicates the presence of an acidic functional group.[5]

Caption: Workflow for pKa determination via potentiometric titration.

Melting Point and Purity Assessment

The melting point is a fundamental thermal property used to identify a compound and assess its purity. [7]Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0 °C. Impurities depress the melting point and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample consists of large crystals)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, gently crush the crystals into a fine powder using a mortar and pestle to ensure uniform packing. [8]2. Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the sealed end. The packed sample height should be approximately 1-2 mm. [8][9]3. Rough Determination: Place the capillary tube in the melting point apparatus. Heat rapidly (10-20 °C per minute) to find an approximate melting range. Note the temperature at which the solid first begins to melt and when it becomes completely liquid.

-

Accurate Determination: Allow the apparatus to cool at least 20 °C below the approximate melting point. [8]Using a fresh sample, heat rapidly until the temperature is about 20 °C below the rough melting point.

-

Slow Heating: Decrease the heating rate to 1-2 °C per minute. [8]This slow rate ensures thermal equilibrium between the sample, the heating block, and the thermometer, yielding an accurate reading. [9]6. Record Range: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal disappears (T₂). The melting point is reported as the range T₁ – T₂.

Safety and Handling

According to the Safety Data Sheet, this compound requires careful handling. [1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [10]* Inhalation: Avoid dust formation and inhalation. If inhaled, move the victim to fresh air. [1]* Skin Contact: Avoid contact with skin. In case of contact, wash off with soap and plenty of water. [1]* Eye Contact: In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor. [1]* Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. [1] Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Determination of Melting Point - Wired Chemist. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Melting Point | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.

- Melting point determination. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- What is Melting Point? - Mettler Toledo. (n.d.).

- 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).

- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).

- 3-(ACETYLAMINO)-3-(4-NITROPHENYL)PROPANOIC ACID - Safety Data Sheet - ChemicalBook. (2022, August 11).

- 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31).

- 3-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 85526 - PubChem. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 2).

- 5 - Safety data sheet. (2023, February 15).

- 3-(4-nitrophenyl)propanoic acid - Stenutz. (n.d.).

- Development of Methods for the Determination of pKa Values - PMC - NIH. (2013, August 8).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- (3-Nitrophenyl)propanoic acid | C40H53N3O12 | CID 16404353 - PubChem - NIH. (n.d.).

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).

- How To Calculate pKa Organic Chemistry? - YouTube. (2025, February 27).

- (s)-3-Amino-3-(3-nitrophenyl)propionic acid | C9H10N2O4 | CID 706689 - PubChem. (n.d.).

- 100061-23-2|this compound - BLDpharm. (n.d.).

- 3-Amino-3-(4-nitrophenyl)propanoic acid | CAS#:102308-62-3 | Chemsrc. (2025, August 27).

- N-(4-Methyl-3-nitrophenyl)acetamide | C9H10N2O3 | CID 73133 - PubChem. (n.d.).

- 3-(4-Azido-2-nitrophenyl)propanoic acid | C9H8N4O4 | CID 53997230 - PubChem. (n.d.).

- 3-(4-Nitrophenyl)propanoic acid | 16642-79-8 - ChemicalBook. (2025, August 8).

- 3-(3-Nitrophenyl)propionic acid | CAS 1664-57-9 | SCBT - Santa Cruz Biotechnology. (n.d.).

- 3-(4-Nitrophenyl)propionic acid - Amerigo Scientific. (n.d.).

- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. (n.d.).

- 3-(4-nitrophenyl)propanoic acid - 16642-79-8, C9H9NO4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).

- Synthesis of 3-(2-nitrophenyl)propionic acid - PrepChem.com. (n.d.).

- Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram - ResearchGate. (n.d.).

- 3-(4-nitrophenyl)propanoic acid (C9H9NO4) - PubChemLite. (n.d.).

- 3-(4-Nitrophenyl)propanoic acid - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.).

- 3-(3-Methoxyphenyl)propanoic acid - the NIST WebBook. (n.d.).

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 100061-23-2|this compound|BLD Pharm [bldpharm.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chem.ws [chem.ws]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mt.com [mt.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fishersci.com [fishersci.com]

A Guide to the Structural Elucidation of 3-Acetamido-3-(4-nitrophenyl)propanoic acid

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 3-Acetamido-3-(4-nitrophenyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the selection of analytical techniques and the interpretation of the resulting data, ensuring a self-validating and robust structural confirmation.

Introduction: The Compound in Context

This compound is a multifaceted organic molecule featuring a carboxylic acid, an acetamido group, and a nitro-substituted aromatic ring. The presence of these distinct functional groups, along with a chiral center at the C3 position, necessitates a synergistic application of various spectroscopic and spectrometric techniques for unambiguous structural determination. This guide will systematically detail the expected outcomes from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a cohesive and undeniable structural proof.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into the intricacies of spectroscopic analysis, the initial step in any structural elucidation is to determine the molecular formula.[1] For this compound, the molecular formula is C₁₁H₁₂N₂O₅.

Elemental Analysis: While modern high-resolution mass spectrometry can often provide the molecular formula directly, classical elemental analysis (CHN analysis) offers a fundamental confirmation of the elemental composition.

High-Resolution Mass Spectrometry (HRMS): This is the preferred method for obtaining a precise molecular weight, which in turn yields the molecular formula. The expected monoisotopic mass for C₁₁H₁₂N₂O₅ is 252.0746 Da. Observing a molecular ion peak at this m/z value with high accuracy (typically within 5 ppm) provides strong evidence for the proposed molecular formula.

Index of Hydrogen Deficiency (IHD): The IHD, or degree of unsaturation, is a crucial calculation that reveals the total number of rings and/or multiple bonds in a molecule. The formula is:

IHD = C - (H/2) - (X/2) + (N/2) + 1

For C₁₁H₁₂N₂O₅: IHD = 11 - (12/2) + (2/2) + 1 = 11 - 6 + 1 + 1 = 7

This IHD of 7 is consistent with the proposed structure:

-

4 degrees for the benzene ring.

-

1 degree for the carbonyl group of the carboxylic acid.

-

1 degree for the carbonyl group of the acetamide.

-

1 degree for the nitro group.

This initial data provides a solid foundation upon which the subsequent spectroscopic interpretations will be built.

Mass Spectrometry: The Molecular Blueprint and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.[2][3][4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like methanol or acetonitrile.

-

Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (if the compound is sufficiently volatile and thermally stable) or liquid chromatograph.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).[2][3]

-

Fragmentation: The molecular ions are energetically unstable and subsequently break apart into smaller, characteristic fragment ions.[2][5][6]

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation: Predicted Mass Spectrum

The mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion (M⁺•).

Table 1: Predicted Key Mass Spectral Data for this compound

| m/z Value | Proposed Fragment Ion | Structural Origin |

| 252 | [C₁₁H₁₂N₂O₅]⁺• | Molecular Ion (M⁺•) |

| 207 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical |

| 193 | [M - CH₃CONH]⁺ | Loss of the acetamido group |

| 150 | [C₈H₈NO₂]⁺ | Cleavage of the bond between C3 and the acetamido nitrogen |

| 134 | [C₇H₄NO₂]⁺ | Benzylic cleavage with loss of the propanoic acid side chain |

| 106 | [C₇H₄O]⁺ | Further fragmentation of the nitrophenyl moiety |

| 43 | [CH₃CO]⁺ | Acetyl cation, a common fragment from acetamides |

The fragmentation pattern provides a "fingerprint" of the molecule, allowing for the identification of key structural motifs. The presence of a peak at m/z 43 is highly indicative of the acetyl group. The loss of 45 Da (COOH) is characteristic of a carboxylic acid.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An anvil is pressed against the sample to ensure good contact with the crystal. The IR beam is directed through the crystal, and the resulting spectrum is collected.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Data Interpretation: Characteristic Absorption Bands

The IR spectrum provides clear evidence for the key functional groups within this compound.

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The very broad nature of this peak is due to hydrogen bonding.[8][9][10][11] |

| ~3300 (medium) | N-H stretch | Amide | Confirms the presence of the acetamido group. |

| ~1710 (strong) | C=O stretch | Carboxylic Acid | Characteristic carbonyl absorption for a dimerized carboxylic acid.[8][9][10][11] |

| ~1660 (strong) | C=O stretch (Amide I) | Amide | A key indicator of the amide functional group.[12] |

| ~1550 (strong) | N-H bend (Amide II) | Amide | Further confirmation of the amide. |

| 1550-1475 (strong) | Asymmetric N-O stretch | Nitro Group | A strong, characteristic absorption for aromatic nitro compounds.[13][14] |

| 1360-1290 (strong) | Symmetric N-O stretch | Nitro Group | The second key absorption for the nitro group.[13][14] |

| ~1300 | C-O stretch | Carboxylic Acid | Supports the presence of the carboxylic acid.[8] |

| ~850 | C-H out-of-plane bend | Aromatic Ring | Suggests para-disubstitution on the benzene ring. |

The combination of these distinct absorption bands provides a comprehensive and self-validating confirmation of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.[15][16] A combination of ¹H and ¹³C NMR experiments provides detailed information about the chemical environment, connectivity, and number of protons and carbons.[17][18]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and integrated (for ¹H NMR).

Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum provides four key pieces of information: the number of signals, their chemical shifts (δ), their integration, and their multiplicity (splitting pattern).[19]

Table 3: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~12.5 | 1H | Singlet (broad) | -COOH | Carboxylic acid protons are highly deshielded and often appear as broad singlets.[9][11] |

| ~8.5 | 1H | Doublet | -NH- | The amide proton is coupled to the adjacent methine proton. |

| ~8.2 | 2H | Doublet | Aromatic H | Protons ortho to the electron-withdrawing nitro group are significantly deshielded. |

| ~7.6 | 2H | Doublet | Aromatic H | Protons meta to the nitro group are less deshielded. |

| ~5.4 | 1H | Multiplet | -CH- | This methine proton is coupled to the adjacent methylene protons and the amide proton. |

| ~2.8 | 2H | Doublet of doublets | -CH₂- | These methylene protons are diastereotopic and coupled to the adjacent methine proton. |

| ~1.9 | 3H | Singlet | -CH₃ | The acetyl methyl protons are in a relatively shielded environment and appear as a singlet. |

Data Interpretation: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom.[18]

Table 4: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | -COOH | Carboxylic acid carbonyl carbons are highly deshielded.[9][11] |

| ~169 | -C=O (Amide) | Amide carbonyl carbons are also significantly deshielded. |

| ~148 | Aromatic C-NO₂ | The carbon attached to the nitro group is deshielded. |

| ~147 | Aromatic C-CH | The ipso-carbon of the aromatic ring. |

| ~128 | Aromatic CH | Aromatic carbons ortho to the side chain. |

| ~124 | Aromatic CH | Aromatic carbons meta to the side chain. |

| ~53 | -CH- | The methine carbon attached to the nitrogen and the aromatic ring. |

| ~38 | -CH₂- | The methylene carbon of the propanoic acid chain. |

| ~22 | -CH₃ | The acetyl methyl carbon. |

Workflow and Data Integration

Caption: Integrated workflow for structure elucidation.

Final Confirmation and Conclusion

The convergence of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides an unambiguous and robust elucidation of the structure of this compound.

-

MS confirms the molecular formula and reveals key fragments consistent with the proposed structure.

-

IR definitively identifies the essential functional groups: a carboxylic acid, a secondary amide, and an aromatic nitro group.

-

¹H and ¹³C NMR provide the detailed atomic connectivity, mapping out the entire carbon-hydrogen framework and confirming the relative positions of all substituents.

Each technique validates the findings of the others, creating a self-consistent and authoritative structural assignment. This systematic, multi-faceted approach is fundamental to ensuring the scientific integrity of compound identification in research and development.

References

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. [Link]

-

Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. [Link]

-

Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

-

University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Saarland University. Interpretation of mass spectra. [Link]

-

ResearchGate. FT-IR spectra of acetamide adsorbed on support materials. [Link]

-

ResearchGate. Computer methods for structure elucidation of new organic compounds from NMR spectra. [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

Fiveable. Structure Elucidation Definition - Organic Chemistry II Key Term. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. [Link]

-

Wiley Analytical Science. Structure Elucidation in Organic Chemistry - 2016. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

-

PubMed. Elementary peptide motifs in the gas phase: FTIR aggregation study of formamide, acetamide, N-methylformamide, and N-methylacetamide. [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]

-

Journal of the American Chemical Society. The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]

-

YouTube. How To Analyze The Peaks Of H-NMR Spectroscopy. [Link]

-

Abraham Entertainment. NMR Spectroscopy: A Guide For Beginners. [Link]

-

ResearchGate. The FT-IR spectrum of the o-acetamide. [Link]

-

ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

Sources

- 1. ocw.mit.edu [ocw.mit.edu]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scienceready.com.au [scienceready.com.au]

- 5. whitman.edu [whitman.edu]

- 6. uni-saarland.de [uni-saarland.de]

- 7. fiveable.me [fiveable.me]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 16. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 17. emerypharma.com [emerypharma.com]

- 18. azooptics.com [azooptics.com]

- 19. m.youtube.com [m.youtube.com]

The Latent Power Within: A Technical Guide to the Biological Activity of 3-Acetamido-3-(4-nitrophenyl)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-Acetamido-3-(4-nitrophenyl)propanoic acid scaffold, while not extensively studied for its intrinsic biological activity, serves as a foundational structure for a diverse range of derivatives exhibiting significant pharmacological potential. This technical guide delves into the synthesis, biological evaluation, and mechanistic insights of these derivatives, with a primary focus on their promising anticancer and antimicrobial properties. By exploring the structure-activity relationships, this document provides a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics. Through detailed experimental protocols, data-driven analyses, and visual representations of molecular interactions and pathways, we aim to illuminate the therapeutic promise held within the chemical space of this compound derivatives.

Introduction: The Unexplored Core and Its Promising Offspring

Arylpropionic acid derivatives, in a broader context, are a well-established class of compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer effects.[1] This foundational knowledge provides a strong rationale for the exploration of derivatives of this compound as a source of novel therapeutic candidates.

Anticancer Activity: A Tale of Targeted Inhibition

Recent studies have highlighted the potent anticancer properties of derivatives of this compound, particularly those incorporating a thiazole ring. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including those resistant to standard chemotherapeutic agents.[2][3]

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of these derivatives is highly dependent on their chemical structure. Key findings from structure-activity relationship studies indicate that:

-

The Presence of a Thiazole Moiety: The incorporation of a thiazole ring is a critical determinant of anticancer activity.[2]

-

Substitutions on the Phenyl Ring: Modifications on the phenyl ring of the thiazole moiety can significantly influence potency.

-

The Oxime Functional Group: The introduction of a hydroxyimino (-C=NOH) group has been shown to dramatically enhance antiproliferative activity.[3]

Mechanism of Action: Dual Inhibition of SIRT2 and EGFR

In silico molecular docking studies have provided valuable insights into the potential mechanism of action of the most potent anticancer derivatives. These studies suggest a dual-targeting mechanism involving the inhibition of two key proteins in cancer progression: Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[2][3]

-

SIRT2 Inhibition: SIRT2 is a deacetylase enzyme that is implicated in tumorigenesis. Its inhibition can lead to cell cycle arrest and apoptosis.

-

EGFR Inhibition: EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive uncontrolled cell proliferation. Inhibition of EGFR is a validated strategy in cancer therapy.

The ability of these compounds to potentially target both SIRT2 and EGFR simultaneously presents an exciting therapeutic strategy to overcome drug resistance and enhance anticancer efficacy.[3]

Caption: Proposed mechanism of action of anticancer derivatives.

Quantitative Data on Anticancer Activity

The antiproliferative activity of key derivatives has been quantified using the half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative 21 | A549 (Lung) | 5.42 | [3] |

| Derivative 22 | A549 (Lung) | 2.47 | [3] |

| Cisplatin | A549 (Lung) | >10 | [3] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following protocol outlines a standard procedure for evaluating the in vitro cytotoxicity of novel compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of this compound, particularly those with a 3-((4-hydroxyphenyl)amino)propanoic acid backbone, have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi, including multidrug-resistant strains.[4][5]

Structure-Activity Relationship (SAR) Insights

The antimicrobial properties of these derivatives are also closely linked to their chemical structures:

-

Hydrazone Linkage: The presence of a hydrazone moiety is often associated with potent antimicrobial activity.

-

Heterocyclic Substituents: The incorporation of heterocyclic rings, such as thiophene and furan, can enhance the spectrum and potency of antimicrobial effects.[4]

-

Nitro Group: The presence of a nitro group on an aromatic ring can contribute to antibacterial activity.[5]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of these derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Organism | MIC (µg/mL) | Reference |

| Derivative with Phenyl substituent | S. aureus | 16 | [5] |

| Derivative with 4-NO2 Phenyl substituent | S. aureus | 16 | [5] |

| Derivative with 4-NO2 Phenyl substituent | E. coli | 32 | [5] |

| Derivative with Nitro thiophene | Gram-positive & Gram-negative bacteria | Potent Activity | [4] |

| Derivative with Nitro furan | Gram-positive & Gram-negative bacteria | Potent Activity | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a generalized protocol for determining the MIC of a compound using the broth microdilution method.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth medium directly in the 96-well plates.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control well (medium and inoculum without compound) and a sterility control well (medium only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for MIC determination by broth microdilution.

Synthesis of Key Derivatives

The synthesis of biologically active derivatives of this compound often involves multi-step reaction sequences. Below are generalized synthetic schemes for the key classes of derivatives discussed.

Synthesis of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives

The synthesis of these anticancer derivatives typically involves the Hantzsch thiazole synthesis followed by further modifications.[3]

Caption: General synthetic scheme for anticancer derivatives.

Synthesis of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

The synthesis of these antimicrobial derivatives often starts with the reaction of 4-aminophenol with an acrylic acid derivative, followed by the formation of hydrazides and subsequent condensation with various aldehydes to form hydrazones.[4][5]

Caption: General synthetic scheme for antimicrobial derivatives.

Future Directions and Conclusion

The derivatives of this compound represent a promising and versatile scaffold for the development of novel anticancer and antimicrobial agents. The structure-activity relationships established thus far provide a solid foundation for the rational design of more potent and selective compounds.

Future research in this area should focus on:

-

Elucidation of the Biological Activity of the Core Molecule: A thorough investigation into the intrinsic biological properties of this compound is warranted to understand its contribution to the activity of its derivatives.

-

In-depth Mechanistic Studies: Further experimental validation of the proposed mechanisms of action, including enzymatic assays and cellular pathway analysis, is crucial.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds should be advanced to in vivo animal models to evaluate their therapeutic efficacy and toxicological profiles.

-

Expansion of the Chemical Space: The synthesis and evaluation of new derivatives with diverse chemical modifications will continue to be a key driver of discovery in this area.

References

-

Grybaitė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 16(5), 733. [Link]

-

Kavaliauskas, P., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 12(2), 193. [Link]

-

Grybaitė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed, 37242133. [Link]

-

Kavaliauskas, P., et al. (2023). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. Kaunas University of Technology ePubl. [Link]

-

Grybaitė, B., et al. (2023). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 28(5), 2305. [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3045. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-13. [Link]

-

Kumar, S., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 10, S881-S893. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed, 38392170. [Link]

-

Grybaitė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health. [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as anticancer candidates with promising antioxidant properties. Kaunas University of Technology ePubl. [Link]

-

Stenutz. (n.d.). 3-(4-nitrophenyl)propanoic acid. Stenutz. [Link]

-

Kavaliauskas, P., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

-

Grybaitė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Semantic Scholar. [https://www.semanticscholar.org/paper/Identification-of-3-%5B(4-Acetylphenyl)(4-Phenylthiazol-Grybaitė-Sapijanskaitė-Banevič/0f9e1b2a7d8c4e5e8f9b9a8c7d6e5f4a3b2c1d0e]([Link]

-

Zhang, Y., et al. (2023). Progress on 3-Nitropropionic Acid Derivatives. MDPI. [Link]

-

Zhang, Y., et al. (2023). Progress on 3-Nitropropionic Acid Derivatives. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-Amino-3-(4-hydroxyphenyl)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Acetamido-3-(4-nitrophenyl)propanoic Acid: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Acetamido-3-(4-nitrophenyl)propanoic acid, a derivative of β-alanine containing a nitro-substituted aromatic ring. While direct literature on this specific compound is sparse, this document consolidates information on its synthesis via a plausible, referenced route, its predicted physicochemical and spectroscopic properties based on analogous structures, and its potential applications in the fields of medicinal chemistry and materials science. This guide serves as a foundational resource for researchers interested in exploring the properties and potential of this and related molecules.

Introduction: A Molecule of Interest

This compound (CAS No. 100061-23-2) is a fascinating molecule that combines the structural features of a β-amino acid with a nitroaromatic moiety. The presence of the 4-nitrophenyl group, a well-known electron-withdrawing substituent, significantly influences the electronic properties of the molecule. The acetamido group, on the other hand, can participate in hydrogen bonding and may modulate the compound's solubility and biological interactions. The propanoic acid backbone provides a handle for further chemical modifications, making it an interesting scaffold for the development of novel compounds.

Derivatives of aryl propanoic acids are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Furthermore, nitro-containing compounds are utilized in various applications, from explosives to pharmaceuticals, where the nitro group can act as a key pharmacophore or be a precursor to an amino group through reduction. This technical guide will delve into the synthesis, characterization, and potential utility of this specific molecule.

Synthesis of this compound

A likely synthetic pathway to this compound involves a two-step process: first, the synthesis of the precursor 3-amino-3-(4-nitrophenyl)propanoic acid, followed by its N-acetylation.

Step 1: Synthesis of 3-Amino-3-(4-nitrophenyl)propanoic acid

The precursor, 3-amino-3-(4-nitrophenyl)propanoic acid, can be synthesized via a reaction between p-nitrobenzaldehyde and malonic acid in the presence of ammonium acetate.

Experimental Protocol: Synthesis of 3-Amino-3-(4-nitrophenyl)propanoic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-nitrobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.3 equivalents) in 1-butanol.

-

Reflux: Heat the reaction mixture to reflux for 1.5 to 2 hours, or until the evolution of carbon dioxide gas ceases.

-

Isolation of Product: Upon completion of the reaction, a precipitate will form. Cool the mixture and filter the solid product.

-

Purification: Wash the collected precipitate sequentially with boiling 1-butanol, boiling ethanol, and water to remove unreacted starting materials and byproducts.

-

Drying: Dry the purified product at 80-100°C for 8-10 hours to obtain 3-amino-3-(4-nitrophenyl)propanoic acid.

Step 2: N-Acetylation of 3-Amino-3-(4-nitrophenyl)propanoic acid

The final step is the acetylation of the amino group of the precursor. A standard method for the acetylation of amino acids involves the use of acetic anhydride.

Experimental Protocol: N-Acetylation to Yield this compound

-

Dissolution: Suspend 3-amino-3-(4-nitrophenyl)propanoic acid (1 equivalent) in a suitable solvent such as a mixture of water and a miscible organic solvent like dioxane or acetone.

-

Acylation: Cool the suspension in an ice bath and add acetic anhydride (1.1 to 1.5 equivalents) dropwise while maintaining the temperature at 0-5°C. Simultaneously, add a base, such as a saturated sodium bicarbonate solution, to maintain a slightly alkaline pH.

-

Reaction Monitoring: Stir the reaction mixture vigorously at low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Physicochemical and Spectroscopic Profile

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 100061-23-2 | Commercial Suppliers[1] |

| Molecular Formula | C₁₁H₁₂N₂O₅ | Calculated |

| Molecular Weight | 252.22 g/mol | Calculated |

| Appearance | Expected to be a solid | Analogy |

| Solubility | Likely soluble in polar organic solvents | Analogy |

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for this compound. These are predictions based on the known spectra of N-acetyl-β-alanine, 3-(4-nitrophenyl)propanoic acid, and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, δ in ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.9 | s | 3H | -C(O)CH₃ | Typical for an acetyl methyl group. |

| ~2.6-2.8 | m | 2H | -CH₂-COOH | Diastereotopic protons adjacent to a chiral center and a carboxylic acid. |

| ~5.2-5.4 | m | 1H | -CH(NHAc)- | Methine proton deshielded by the adjacent nitrogen and aromatic ring. |

| ~7.6 | d | 2H | Ar-H (ortho to -CH) | Aromatic protons ortho to the propanoic acid chain. |

| ~8.2 | d | 2H | Ar-H (ortho to -NO₂) | Aromatic protons ortho to the nitro group, strongly deshielded. |

| ~8.5 | d | 1H | -NH- | Amide proton, likely broadened. |

| ~12.5 | br s | 1H | -COOH | Carboxylic acid proton, typically broad and downfield. |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, δ in ppm)

| Chemical Shift (ppm) | Assignment | Rationale |

| ~22 | -C(O)CH₃ | Acetyl methyl carbon. |

| ~38 | -CH₂-COOH | Methylene carbon. |

| ~50 | -CH(NHAc)- | Methine carbon. |

| ~124 | Ar-C (ortho to -NO₂) | Aromatic carbons ortho to the nitro group. |

| ~128 | Ar-C (ortho to -CH) | Aromatic carbons ortho to the propanoic acid chain. |

| ~147 | Ar-C (ipso to -NO₂) | Aromatic carbon attached to the nitro group. |

| ~150 | Ar-C (ipso to -CH) | Aromatic carbon attached to the propanoic acid chain. |

| ~169 | -C(O)CH₃ | Acetyl carbonyl carbon. |

| ~172 | -COOH | Carboxylic acid carbonyl carbon. |

Table 3: Predicted IR Spectroscopy Data (cm⁻¹)

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300 | N-H | Amide N-H stretch |

| ~3000-2500 | O-H | Carboxylic acid O-H stretch (broad) |

| ~1710 | C=O | Carboxylic acid C=O stretch |

| ~1650 | C=O | Amide I band |

| ~1550 | N-H | Amide II band |

| ~1520, ~1350 | N-O | Asymmetric and symmetric NO₂ stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 252 | [M]⁺• (Molecular Ion) |

| 235 | [M - OH]⁺ |

| 207 | [M - COOH]⁺ |

| 193 | [M - CH₂COOH]⁺ |

| 150 | [C₇H₆NO₂]⁺ |

| 43 | [CH₃CO]⁺ |

Potential Applications and Biological Activity

While no specific biological activities have been reported for this compound, its structural motifs suggest several areas of potential interest for researchers and drug development professionals.

-

Antimicrobial Agents: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated promising antimicrobial activity against multidrug-resistant bacterial and fungal pathogens. The core propanoic acid scaffold of the title compound could be similarly explored for antimicrobial properties.

-

Anticancer Agents: Certain propanoic acid derivatives have been investigated as anticancer candidates. For instance, some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown cytotoxic effects against cancer cell lines. The nitroaromatic moiety in the target compound could also contribute to biological activity, as many nitro-containing compounds exhibit anticancer properties.

-

Enzyme Inhibitors: The β-amino acid structure can mimic natural amino acids, suggesting potential as an enzyme inhibitor. For example, related compounds have been explored as inhibitors of retinoic acid 4-hydroxylase (CYP26A1).

-

Precursor for Other Molecules: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This makes this compound a potentially valuable intermediate for the synthesis of a library of more complex molecules with diverse biological activities. The carboxylic acid and amide functionalities also offer sites for further chemical modification.

Conclusion and Future Directions

This compound represents a chemical entity with untapped potential. Although detailed characterization is lacking in the current scientific literature, this guide has outlined a plausible synthetic route and predicted its key spectroscopic features. The structural analogy to other biologically active propanoic acid derivatives suggests that this compound could serve as a valuable scaffold in medicinal chemistry.

Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, screening for various biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, would be a logical next step. The exploration of this and related compounds could lead to the discovery of novel therapeutic agents or valuable chemical probes.

References

Sources

discovery and history of 3-Acetamido-3-(4-nitrophenyl)propanoic acid

An In-depth Technical Guide to the Synthesis and Implied History of 3-Acetamido-3-(4-nitrophenyl)propanoic acid

Introduction

This compound is a specialized chemical compound that belongs to the class of β-amino acids. While not as ubiquitous in nature as their α-amino acid counterparts, β-amino acids are of significant interest to researchers in medicinal chemistry and drug development due to their unique structural properties and increased metabolic stability.[1] The presence of a 4-nitrophenyl group suggests its potential use as a synthetic intermediate or a scaffold for creating more complex molecules, leveraging the nitro group's electron-withdrawing properties and its ability to be chemically transformed into other functional groups, such as amines.

This guide provides a comprehensive overview of the plausible synthetic routes for this compound, grounded in established organic chemistry principles. While a specific, named discovery of this particular molecule is not prominently documented in scientific literature, its history is intrinsically linked to the broader historical development of β-amino acid synthesis and the chemistry of nitroaromatic compounds.

Historical Context: The Rise of β-Amino Acids

The study of amino acids began in the early 19th century with the discovery of asparagine in 1806.[2] However, the focus for over a century remained primarily on the proteinogenic α-amino acids. The exploration of β-amino acids and their derivatives gained momentum in the latter half of the 20th century as chemists and biochemists recognized their potential in creating novel peptides (β-peptides) with enhanced stability against enzymatic degradation.[3] Seminal work in the 1990s by researchers like Dieter Seebach and Samuel Gellman propelled the field forward, demonstrating the unique secondary structures and therapeutic potential of β-peptides.[3]

The synthesis of unnatural β-amino acids, including those with aryl substituents, has been a key area of research, with various methods being developed, such as modifications of the Arndt-Eistert synthesis and the Mannich reaction.[3][4] The development of one-pot syntheses for 3-amino-3-arylpropanoic acids has further facilitated the exploration of this class of compounds.[5]

Plausible Synthetic Pathways

Given the structure of this compound, two primary retrosynthetic approaches can be envisioned. The first involves the synthesis of the β-amino acid backbone followed by functionalization of the phenyl ring. The second, and more likely, approach involves starting with a commercially available nitroaromatic compound and building the propanoic acid side chain.

Pathway 1: Nitration of a Phenylpropanoic Acid Precursor

This pathway begins with a commercially available phenyl-substituted β-amino acid, which is then nitrated.

Experimental Protocol:

-

Acetylation of 3-Amino-3-phenylpropanoic acid:

-

Dissolve 3-amino-3-phenylpropanoic acid in a suitable solvent, such as a mixture of dioxane and water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride with vigorous stirring.

-

Maintain the temperature and continue stirring for 2-3 hours.

-

Allow the reaction to warm to room temperature and stir overnight.

-

The product, 3-acetamido-3-phenylpropanoic acid, can be isolated by acidification and filtration or extraction.

-

-

Nitration of 3-Acetamido-3-phenylpropanoic acid:

-

Carefully add 3-acetamido-3-phenylpropanoic acid to a mixture of concentrated sulfuric acid and concentrated nitric acid at a low temperature (typically below 0 °C).[6]

-

The ratio of the acids and the reaction temperature must be strictly controlled to favor the formation of the para-nitro isomer and minimize side reactions.

-

After the addition is complete, the reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC).

-

The reaction is then quenched by pouring it onto crushed ice, leading to the precipitation of the crude product.

-

The precipitate is filtered, washed with cold water until neutral, and then purified by recrystallization.

-

Causality Behind Experimental Choices:

-

Acetylation First: The amino group of the starting material is acetylated to protect it from the harsh, oxidizing conditions of the nitration reaction. The acetamido group is an ortho, para-director, which favors the formation of the desired 4-nitro isomer.

-

Low-Temperature Nitration: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration, and minimize the formation of unwanted byproducts.[6]

Diagram of Pathway 1:

Caption: Synthetic pathway involving nitration of a precursor.

Pathway 2: Three-Component Condensation Reaction

This more direct and efficient approach involves a one-pot synthesis starting from 4-nitrobenzaldehyde.

Experimental Protocol:

-

One-Pot Reaction:

-

In a reaction vessel, combine 4-nitrobenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent, such as ethanol or acetic acid.[5]

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

During the reaction, an intermediate is formed which then undergoes in-situ acetylation.

-

After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting residue is then treated with acetic anhydride to ensure complete acetylation of the amino group.

-

The final product is isolated by pouring the reaction mixture into water, followed by filtration and purification by recrystallization.

-

Causality Behind Experimental Choices:

-

One-Pot Synthesis: This method is highly efficient as it combines multiple reaction steps into a single procedure, saving time, reagents, and reducing waste.[5]

-

Ammonium Acetate: Serves as the source of the amino group in the formation of the β-amino acid.

-

Malonic Acid: Provides the two-carbon unit that extends the aldehyde to form the propanoic acid backbone.

Diagram of Pathway 2:

Caption: One-pot synthesis from 4-nitrobenzaldehyde.

Physicochemical Properties and Data Summary

The following table summarizes the key physicochemical properties of this compound and its immediate precursors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₁H₁₂N₂O₅ | 252.22 | 100061-23-2 |

| 3-Acetamido-3-phenylpropanoic acid | C₁₁H₁₃NO₃ | 207.23 | 40638-98-0[7] |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 555-16-8 |

| Malonic Acid | C₃H₄O₄ | 104.06 | 141-82-2 |

Conclusion

The are best understood within the context of the broader advancements in the synthesis of β-amino acids and their derivatives. While a singular "discovery" event is not apparent, the logical and established synthetic pathways presented in this guide provide a robust framework for its preparation in a laboratory setting. The compound's structure, featuring a β-amino acid backbone and a versatile nitroaromatic moiety, makes it a valuable building block for further chemical exploration and potential applications in drug discovery and materials science. The methodologies described herein are based on well-understood and reliable chemical transformations, ensuring a high degree of trustworthiness and reproducibility for researchers in the field.

References

-

Beta-peptide. In: Wikipedia. Accessed January 8, 2026. [Link]

-

Biosynthesis of natural products containing β-amino acids. PubMed. Accessed January 8, 2026. [Link]

-

Study on the synthesis of L-4-nitrophenylalanine. ResearchGate. Accessed January 8, 2026. [Link]

-

Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Accessed January 8, 2026. [Link]

-

Reductive coupling of nitroarenes with carboxylic acids – a direct route to amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Accessed January 8, 2026. [Link]

-

Organic synthesis of the novel 4-[(nitrooxy)phenyl-N-acetyl-L-alaninate (NPAA) prodrug. ResearchGate. Accessed January 8, 2026. [Link]

-

4-nitrophenyl N-acetylphenylalaninate. LookChem. Accessed January 8, 2026. [Link]

-

Decarboxylative Amination with Nitroarenes via Synergistic Catalysis. Wiley Online Library. Accessed January 8, 2026. [Link]

-

Amino acid. In: Wikipedia. Accessed January 8, 2026. [Link]

-

Synthesis of β-amino acid derivatives a, Selected examples of β-amino... ResearchGate. Accessed January 8, 2026. [Link]

-

Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. ScienceDirect. Accessed January 8, 2026. [Link]

-

Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews (RSC Publishing). Accessed January 8, 2026. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Accessed January 8, 2026. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. NIH. Accessed January 8, 2026. [Link]

-

Kinetic investigation of the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in aqueous ethanol. PubMed. Accessed January 8, 2026. [Link]

-

Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanism. PubMed Central. Accessed January 8, 2026. [Link]

-

Synthesis of the O-4-(nitrophenyl)urethane derivatives of amino acids. ResearchGate. Accessed January 8, 2026. [Link]

-

4-Nitro-3-phenyl-L-alanine. PubChem. Accessed January 8, 2026. [Link]

-

Enzymic synthesis of N-acetyl-l-phenylalanine in Escherichia coli K12. PubMed Central. Accessed January 8, 2026. [Link]

-

A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Accessed January 8, 2026. [Link]

-

(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Accessed January 8, 2026. [Link]

- Process for the preparation of alpha nitro-ketones and carboxylic acids.

-

3-Acetamido-3-phenylpropanoic acid. PubChem. Accessed January 8, 2026. [Link]compound/3480882)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. Beta-peptide - Wikipedia [en.wikipedia.org]

- 4. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3-Acetamido-3-phenylpropanoic acid | C11H13NO3 | CID 3480882 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 3-Acetamido-3-(4-nitrophenyl)propanoic Acid: A Technical Guide to Target Identification and Validation

Abstract

This technical guide provides a comprehensive framework for the preclinical investigation of 3-Acetamido-3-(4-nitrophenyl)propanoic acid, a compound of interest with currently uncharacterized biological activity. Recognizing the therapeutic precedent of its core structural motifs—the nitrophenyl and N-acetylated amino acid moieties—this document outlines a systematic, multi-phase strategy for identifying and validating its potential therapeutic targets. We will delve into a robust workflow encompassing in silico prediction, multi-pronged phenotypic screening, and state-of-the-art target deconvolution and validation methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the early stages of drug discovery for novel chemical entities.

Introduction: Rationale for Investigation

The quest for novel therapeutic agents is a cornerstone of modern medicine. This compound presents an intriguing starting point for a drug discovery campaign due to the established bioactivities of its constituent chemical features. The nitrophenyl group is a known pharmacophore present in a variety of bioactive molecules, contributing to anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its electron-withdrawing nature can be pivotal for molecular interactions with biological targets.[1] Concurrently, derivatives of N-acetyl-β-phenylalanine have demonstrated antimicrobial and anti-inflammatory activities.[4][5][6]

This convergence of functionalities within a single molecule warrants a thorough investigation into its potential therapeutic applications. This guide, therefore, serves as a strategic roadmap for elucidating the bioactivity and mechanism of action of this compound, beginning with broad phenotypic screening and culminating in precise target identification and validation.

Pre-Screening: In Silico Target Prediction

Before embarking on extensive laboratory-based screening, a preliminary in silico analysis can provide valuable, hypothesis-generating insights into the potential biological targets of this compound. Computational tools can predict potential protein-ligand interactions by comparing the compound's structure to databases of known bioactive molecules.[7][8]

Methodology:

A variety of computational methods can be employed for target prediction:

-

Chemical Similarity Searching: This method is based on the principle that structurally similar compounds often share biological targets.[7] The 3D structure of this compound would be used to query chemogenomic databases like ChEMBL.[7]

-

Pharmacophore-Based Screening: This approach identifies the essential 3D arrangement of chemical features of the molecule responsible for its biological activity and uses this "pharmacophore" to search for proteins with complementary binding sites.[9]

-

Reverse Docking: In this approach, the compound is computationally "docked" against a library of known protein structures to predict potential binding partners.[9]

These in silico methods offer a cost-effective and rapid way to generate an initial list of putative targets, which can help to prioritize and refine the subsequent experimental screening strategy.[8]

Phase 1: High-Throughput Phenotypic Screening

Phenotypic screening is a powerful approach in drug discovery that focuses on identifying compounds that produce a desired change in a cell or organism's observable characteristics, or phenotype, without a priori knowledge of the specific molecular target.[10][11] This unbiased approach is particularly valuable for novel compounds where the mechanism of action is unknown.[11]

Based on the known activities of its structural analogs, a three-pronged screening strategy is proposed to assess the anti-inflammatory, anticancer, and antimicrobial potential of this compound.

Anti-Inflammatory Screening

Chronic inflammation is a key driver of numerous diseases. A cell-based phenotypic screen can identify compounds that modulate inflammatory responses.[12][13]

Experimental Protocol:

-

Cell Culture: Utilize a relevant cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).

-

Inflammatory Stimulus: Induce an inflammatory response using an agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[13][]

-

Compound Treatment: Treat the stimulated cells with a range of concentrations of this compound.

-

Phenotypic Readout: Measure the production of key pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, using enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays.[]

-

Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of the compound for each cytokine.

Anticancer Screening

Phenotypic screens are a mainstay of oncology drug discovery, with assays typically measuring effects on cell proliferation, viability, or apoptosis.[15][16]

Experimental Protocol:

-

Cell Panel: Screen the compound against a panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel).

-

Cell Viability/Proliferation Assay: Treat the cells with the compound for 48-72 hours and assess cell viability using a colorimetric assay (e.g., MTT, MTS) or a luminescence-based assay (e.g., CellTiter-Glo®).[]

-

Apoptosis Assay: For promising hits, further investigate the mechanism of cell death using assays that measure markers of apoptosis, such as caspase-3/7 activity or Annexin V staining.[]

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Antimicrobial Screening

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[17]

Experimental Protocol:

-

Microbial Strains: Test the compound against a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) of the compound by serially diluting it in a 96-well plate containing microbial growth medium and inoculating with the test organism.[18][19] The MIC is the lowest concentration that inhibits visible growth.

-

Agar Diffusion Assay: For a qualitative assessment, a disk diffusion assay can be performed where a paper disk impregnated with the compound is placed on an agar plate inoculated with the microbe. The size of the zone of inhibition around the disk indicates the compound's activity.[18][20]

Phase 2: Target Deconvolution

Should the phenotypic screening reveal a consistent and potent biological effect, the next critical step is target deconvolution —the process of identifying the specific molecular target(s) responsible for the observed phenotype.[21][22] This is a crucial phase that bridges the gap between a "hit" compound and a lead candidate with a defined mechanism of action.[21]

A multi-pronged approach to target deconvolution is recommended, as no single method is universally applicable.[23]

Affinity-Based Methods

These techniques rely on the physical interaction between the compound and its target protein.[22][24]

Experimental Protocol: Affinity Chromatography

-

Compound Immobilization: Synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support (e.g., agarose beads).

-

Cell Lysate Incubation: Incubate the immobilized compound with a cell lysate from the relevant cell line.

-

Washing and Elution: Wash away non-specifically bound proteins. Elute the specifically bound proteins, often by using a competing soluble form of the compound.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).[22]

Label-Free Methods

These methods detect the interaction between a compound and its target without the need for chemical modification of the compound.[22]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Principle: The binding of a ligand to a protein often increases its thermal stability.

-

Methodology:

-

Treat intact cells or cell lysates with the compound.

-

Heat the samples across a range of temperatures.

-

Cool the samples and separate the soluble (un-denatured) proteins from the precipitated (denatured) proteins.

-

Quantify the amount of a specific protein in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

-

Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.

Genetic and Genomic Approaches

These methods identify targets by observing how genetic perturbations affect the cellular response to the compound.

Experimental Protocol: CRISPR/Cas9-Based Screening

-

Library Transduction: Introduce a genome-wide CRISPR library (targeting every gene with a specific guide RNA) into the target cells.

-

Compound Treatment: Treat the cell population with a sub-lethal concentration of this compound.

-

Selection and Sequencing: Identify genes whose knockout confers resistance or sensitivity to the compound by sequencing the guide RNAs that are enriched or depleted in the surviving cell population.

Phase 3: Target Validation

Once a list of putative targets has been generated, it is essential to validate that they are indeed responsible for the observed phenotype.[25][26] Target validation involves a series of experiments to confirm the engagement of the compound with the target and to demonstrate that modulation of the target recapitulates the compound's effect.[27]

Target Engagement Assays

These assays confirm the direct binding of the compound to the putative target in a cellular context.

Experimental Protocol: NanoBRET™ Target Engagement Assay

-

Cell Line Engineering: Create a cell line that expresses the putative target protein as a fusion with NanoLuc® luciferase.

-

Compound and Tracer Treatment: Treat the cells with the compound and a fluorescent tracer that is known to bind to the target.

-

BRET Measurement: If the compound binds to the target, it will displace the fluorescent tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET) between the luciferase and the tracer.

-

Data Analysis: The degree of BRET reduction is proportional to the compound's affinity for the target.

Target Modulation Experiments

These experiments aim to show that altering the expression or activity of the putative target produces the same phenotype as treatment with the compound.

Experimental Protocol: RNA Interference (RNAi) or CRISPR-mediated Knockdown/Knockout

-

Gene Silencing: Use siRNA or shRNA to specifically knockdown the expression of the putative target gene. Alternatively, use CRISPR/Cas9 to create a knockout cell line.

-

Phenotypic Assay: Perform the original phenotypic assay (e.g., cytokine production, cell viability) on the knockdown/knockout cells.

-

Comparison: If silencing the target gene produces the same effect as treating the cells with this compound, this provides strong evidence that the compound acts through this target.

Conclusion and Future Directions

The systematic approach outlined in this guide provides a clear and scientifically rigorous path for the preclinical investigation of this compound. By integrating in silico prediction, unbiased phenotypic screening, and robust target deconvolution and validation methodologies, researchers can efficiently and effectively elucidate the therapeutic potential of this and other novel chemical entities.